molecular formula C18H24ClN5O2S B2572897 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189988-78-0

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2572897
CAS No.: 1189988-78-0
M. Wt: 409.93
InChI Key: DVTQBXICKJJMSN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives have been a significant area of research. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines resulted in 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived 4-N-[2-(dimethylamino)ethyl]carboxamides exhibited potent cytotoxicity against several cancer cell lines, with some compounds showing IC50 values less than 10 nM. A single dose was found to be curative for 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives against colon 38 tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).

Antitumor Agents

Research into the structure-activity relationships of monosubstituted derivatives of a new antitumor agent, including the N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, showed that the antitumor activity of these compounds varied more with the position than with the nature of the substituent groups. Specifically, 5-substituted derivatives exhibited the highest levels of both in vitro and in vivo antileukemic activity, while 7- and 8-substituted derivatives showed high selectivity towards certain human colon carcinoma lines. This indicates a promising avenue for the development of targeted antitumor therapies (Rewcastle et al., 1986).

Novel Synthesis and Biological Activity

The novel synthesis of heterocyclic compounds derived from initial chemical structures, such as benzothiazoles and pyrimidines, has been extensively studied. These compounds have been screened for antimicrobial activity, showing promising results in inhibiting various pathogens. Such studies are crucial in the discovery of new drugs with potential applications in treating infectious diseases (Badne et al., 2011).

Design and QSAR Studies of Antibacterial Agents

The design and synthesis of new classes of antibacterial agents incorporating benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant promise. Among these, certain compounds displayed notable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The non-cytotoxic concentrations at which these antibacterial activities were observed further highlight their potential as safe and effective antibacterial drugs. QSAR studies have helped in understanding the structure-activity relationships, guiding the development of more potent antibacterial compounds (Palkar et al., 2017).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S.ClH/c1-12-6-7-14(25-5)15-16(12)26-18(19-15)23(11-10-21(2)3)17(24)13-8-9-22(4)20-13;/h6-9H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTQBXICKJJMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.